molecular formula C19H20N2O4 B2558383 (3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1797860-98-0

(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2558383
CAS RN: 1797860-98-0
M. Wt: 340.379
InChI Key: QODAZTDJZUPKGO-UHFFFAOYSA-N
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Description

(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, also known as PDAM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PDAM belongs to the class of spirocyclic compounds, which have been found to possess diverse biological activities.

Scientific Research Applications

  • Antimicrobial Activity : A study by Kumar et al. (2012) synthesized a series of compounds related to the chemical structure and found that they exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests potential applications in the development of new antimicrobial agents (Kumar et al., 2012).

  • Growth-Regulating Activity : Sharifkanov et al. (2001) reported the synthesis of a compound similar to "(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone" and found that it exhibited growth-regulating activity. This could imply its potential use in agriculture or botany for regulating plant growth (Sharifkanov et al., 2001).

  • Antiinflammatory and Antibacterial Agents : Ravula et al. (2016) conducted a study on a series of derivatives, including compounds similar to the one , and found them to exhibit significant antiinflammatory and antibacterial activities. This suggests the potential use of these compounds in medical treatments for inflammation and bacterial infections (Ravula et al., 2016).

  • Biocatalysis : Şahin et al. (2019) explored the use of bacterial strains to produce enantiomerically pure forms of related compounds, highlighting the potential application of biocatalysis in producing specific enantiomers of these compounds, which could be important in pharmaceutical applications (Şahin et al., 2019).

  • Pharmacological Profile : Chaudhry et al. (1995) investigated the pharmacological profile of compounds structurally similar to the one , focusing on their protein binding properties and effects on human cholinesterases. This indicates potential applications in understanding the pharmacodynamics of similar compounds (Chaudhry et al., 1995).

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-18(21-10-7-19(8-11-21)23-12-13-24-19)15-4-3-5-16(14-15)25-17-6-1-2-9-20-17/h1-6,9,14H,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODAZTDJZUPKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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